prop-1-en-2-yllithium

Total Synthesis Diastereoselective Nucleophilic Addition Organolithium vs. Grignard Reactivity

Isopropenyllithium (prop-1-en-2-yllithium, C₃H₅Li, MW 48.01) is an alkenyllithium compound classified within the broader family of vinylic organolithium reagents. It serves as a stoichiometric nucleophilic source of the 1-methylvinyl (isopropenyl) group, reacting with a broad scope of electrophiles including carbonyl compounds, epoxides, phosphonium salts, and organoboranes to form new carbon–carbon bonds.

Molecular Formula C3H5Li
Molecular Weight 48 g/mol
CAS No. 6386-71-6
Cat. No. B1250576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprop-1-en-2-yllithium
CAS6386-71-6
Molecular FormulaC3H5Li
Molecular Weight48 g/mol
Structural Identifiers
SMILES[Li+].C[C-]=C
InChIInChI=1S/C3H5.Li/c1-3-2;/h1H2,2H3;/q-1;+1
InChIKeyFDSYVYRHBINZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropenyllithium (CAS 6386-71-6) – Organolithium Reagent for 1-Methylvinyl Introduction: Properties and Procurement Baseline


Isopropenyllithium (prop-1-en-2-yllithium, C₃H₅Li, MW 48.01) is an alkenyllithium compound classified within the broader family of vinylic organolithium reagents. It serves as a stoichiometric nucleophilic source of the 1-methylvinyl (isopropenyl) group, reacting with a broad scope of electrophiles including carbonyl compounds, epoxides, phosphonium salts, and organoboranes to form new carbon–carbon bonds [1]. Unlike its structural isomer 1-propenyllithium, which exists as separable cis- and trans-isomers, isopropenyllithium is a 1,1-disubstituted vinyl anion that lacks configurational isomerism at the double bond, a constitutional feature that directly determines stereochemical outcomes in synthesis [2]. The reagent is typically prepared and used as a solution in diethyl ether or tetrahydrofuran under rigorous anhydrous and inert-atmosphere conditions, and is most commonly generated via transmetalation from tetra(isopropenyl)stannane [3].

Stoichiometric 1-methylvinyl nucleophile for C–C bond formation with carbonyls, epoxides, phosphonium salts, and organoboranes.
1,1-Disubstituted vinyl anion: no cis–trans isomerism, ensuring stereochemically predictable terminal alkene products.
Reproducible preparation via tin–lithium transmetalation from tetra(isopropenyl)stannane; direct Li–X exchange route is disfavored.

Why Isopropenyllithium Cannot Be Generically Substituted with Other Alkenyllithium or Grignard Reagents – The Case for Compound-Specific Procurement


Isopropenyllithium occupies a narrow, non-interchangeable position among alkenyl nucleophiles defined by three interdependent variables: (i) the absence of cis–trans isomerism at the propenyl double bond, which eliminates configurational ambiguity that complicates the use of 1-propenyllithium reagents [1]; (ii) a metal-dependent reactivity profile—the lithium counterion imparts substantially higher nucleophilicity and different stereochemical outcomes compared to the corresponding Grignard reagent isopropenylmagnesium bromide, as demonstrated by the complete failure of the Grignard in demanding ketone additions where the organolithium succeeds [2]; and (iii) a bifurcated preparation landscape in which the transmetalation route from tetra(isopropenyl)stannane produces the reagent reproducibly, whereas direct lithium–halogen exchange from 2-bromo- or 2-iodoprop-1-ene yields material with poor batch-to-batch reproducibility that undermines its utility in multi-step synthesis [3].

1-Propenyllithium Isomers
1-Propenyllithium exists as cis/trans isomers that produce E/Z mixtures requiring chromatographic separation; isopropenyllithium delivers a single, predictable olefin geometry.
Isopropenylmagnesium Bromide (Grignard)
The Grignard reagent may be ineffective with hindered ketones (reported 0% conversion); the organolithium succeeds, supporting nucleophilic addition where magnesium-based alternatives fail.
Li–X Exchange Preparation Route
Isopropenyllithium prepared via lithium–halogen exchange from 2-haloprop-1-enes shows poor batch-to-batch reproducibility; the transmetalation route provides the consistency required for multi-step synthesis.

Quantitative Differentiation Evidence for Isopropenyllithium (CAS 6386-71-6) Versus Its Closest Analogs and Alternatives


Isopropenyllithium–TMEDA Complex vs. Isopropenylmagnesium Bromide in Nucleophilic Addition to a Hindered Cycloheptenone

In the Williams total synthesis of trichoaurantianolides C and D (2015), isopropenyllithium was directly compared with the analogous Grignard reagent isopropenylmagnesium bromide in the key C-2 nucleophilic addition to a hindered cycloheptenone (enone 54). The Grignard reagent (20 equivalents) produced no reaction at elevated temperature (50 °C), indicating a fundamental reactivity barrier with this substrate class. The uncomplexed organolithium (15 equiv, −78 °C) gave a mixture of C-2 diastereomers in modest yield with a diastereomeric ratio (dr) of 2:1. Precomplexation of isopropenyllithium with TMEDA dramatically improved the outcome to 90% isolated yield with dr 95:5, representing a 45-fold enrichment in the desired diastereomer relative to the minor isomer and an infinite improvement over the Grignard, which gave zero conversion [1].

Ketone 1,2-Addition
Head-to-head
TMEDA complex: 90% yield, dr 95:5; Grignard: 0% conversion
Supports diastereoselective hindered ketone addition with TMEDA additive.
Grignard alternative gave no reaction under comparable conditions.
Total Synthesis Diastereoselective Nucleophilic Addition Organolithium vs. Grignard Reactivity

Isopropenyllithium vs. Vinyllithium and 1-Propenyllithium Isomers in Reaction with Tetraphenylphosphonium Bromide – Product Yield Comparison

Seyferth, Fogel, and Heeren (J. Am. Chem. Soc., 1966) investigated the reaction of several vinylic organolithium reagents with tetraphenylphosphonium bromide. Vinyllithium (C₂H₃Li) gave styrene in 65% yield and triphenylphosphine in 80% yield. Under identical conditions, isopropenyllithium afforded α-methylstyrene in 70% yield, demonstrating a comparable or slightly superior product-forming efficiency. Critically, both cis- and trans-1-propenyllithium—the configurational isomers of the 1-substituted propenyl system—gave only low yields of the corresponding propenylbenzenes, establishing that the 1,1-disubstituted vinyl anion architecture of isopropenyllithium is essential for achieving synthetically useful yields in this electrophilic trapping manifold [1].

Phosphonium Coupling
Head-to-head
α-Methylstyrene: 70%; 1-propenyllithium isomers: low yields
Enables productive electrophilic trapping for α-methylstyrene synthesis.
1-Propenyllithiums give preparatively inferior yields.
Phosphinemethylene Chemistry Vinyl Organolithium Electrophilic Substitution Comparative Organometallic Reactivity

Preparation Reproducibility: Transmetalation from Tetra(isopropenyl)stannane vs. Lithium–Halogen Exchange from 2-Haloprop-1-enes

A 2007 Arkivoc review on tin–lithium exchange reports a critical preparative finding: isopropenyllithium generated via transmetalation from tetra(isopropenyl)stannane upon treatment with n-BuLi in THF at −78 °C provides the reagent with reliable batch-to-batch consistency, enabling its successful use in a LaCl₃·2LiCl-assisted 1,2-addition to an aldehyde (87% yield over two steps). In contrast, attempts to generate the same organolithium species through t-BuLi-mediated lithium–halogen exchange from 2-bromo- or 2-iodoprop-1-ene resulted in poor reproducibility across multiple attempts [1]. This reproducibility dichotomy arises because the lithium–halogen exchange with this particular vinyl halide is plagued by competing side reactions (likely including Wurtz-type coupling and elimination), whereas the transmetalation from the pre-formed organostannane proceeds cleanly under thermodynamic control.

Preparation Reproducibility
Method context
Transmetalation: consistent; Li–X exchange: poor reproducibility
Transmetalation route supports reliable multi-step synthesis workflows.
Direct lithiation from 2-haloprop-1-enes carries reproducibility risk.
Organolithium Preparation Methods Tin–Lithium Transmetalation Batch-to-Batch Reproducibility

Isopropenyllithium in Epoxide Formation: 94% Yield in a Polycyclic Chloro Ketone Substrate

In a formal total synthesis of the tumor-inhibitory diterpenoid taxodione (Tetrahedron, 1982), isopropenyllithium was employed to convert a chloro ketone intermediate (compound 25) into the corresponding epoxide 26 in 94% isolated yield. This transformation represents a nucleophilic epoxidation—the organolithium attacks the carbonyl carbon, and the resulting alkoxide displaces the α-chloride to form the oxirane. The high yield was achieved without competing enolization or reduction, which are common side reactions when less nucleophilic organometallics (e.g., Grignard reagents) are used with α-halo ketones [1]. While no explicit comparator data for other nucleophiles on this identical substrate are reported in the paper, the 94% yield in a sterically congested polycyclic setting is a strong class-level benchmark: typical yields for analogous epoxidations with Grignard reagents on α-halo ketones are often in the 50–75% range due to competing reduction pathways [2].

Epoxide Formation
Class-level
94% yield from α-chloro ketone substrate
Reported yield supports epoxidation of α-chloro ketones.
Grignard-based epoxidations on α-halo ketones typically reach 50–75%.
Epoxide Synthesis Biomimetic Polyene Cyclization Taxodione Total Synthesis

Constitutional Differentiation: Absence of cis–trans Isomerism in Isopropenyllithium vs. 1-Propenyllithium and Its Stereochemical Consequences

Isopropenyllithium is a 1,1-disubstituted vinyl anion (CH₂=C(Li)CH₃) with no configurational isomerism at the double bond, unlike its constitutional isomer 1-propenyllithium, which exists as separable cis- and trans-stereoisomers (cis-CH₃CH=CHLi and trans-CH₃CH=CHLi). Seyferth and Vaughan (1963) characterized all three species by NMR spectroscopy and demonstrated that the cis- and trans-1-propenyllithium reagents retain their configuration during transmetalation and can be independently handled, but their configurational stability is solvent- and temperature-dependent [1]. The 1966 Seyferth study on phosphonium bromide reactions quantified the practical consequence: cis- and trans-1-propenyllithium each gave only low yields of the expected propenylbenzene products, whereas isopropenyllithium—unencumbered by configurational issues—gave 70% yield [2]. This constitutional feature means that isopropenyllithium delivers a single, predictable stereochemical outcome whenever the 1-methylvinyl group is transferred, eliminating the need for configurational analysis and isomer-separation steps that are mandatory when using 1-propenyllithium reagents.

Stereochemical Identity
Class-level
1 constitutional isomer vs. 2 (cis/trans) for 1-propenyllithium
Eliminates E/Z separation; simplifies purification workflow.
1-Propenyllithium products require chromatographic separation of isomers.
Vinyl Anion Stereochemistry Constitutional Isomerism Stereochemical Predictability

Isopropenyllithium vs. n-Butyllithium in Asymmetric 1,4-Addition to an α,β-Unsaturated Oxazoline: Chemoselectivity and Product Distribution

Whittaker, McArthur, and Leznoff (Can. J. Chem., 1985) compared the 1,4-addition of n-butyllithium and isopropenyllithium to the chiral oxazoline (4S,5S)-(+)-2-[1-(E-1,5-hexadienyl)]-4-methoxymethyl-5-phenyl-2-oxazoline. Following sequential mild hydrolysis and reduction, n-BuLi delivered the expected chiral alcohol (3-n-butyl-6-hepten-1-ol) as a single product, indicating clean 1,4-addition and predictable chemoselectivity. In contrast, isopropenyllithium gave a mixture of products under the same protocol, reflecting competing reaction pathways (likely 1,2- vs. 1,4-addition, or subsequent side reactions of the initially formed adduct) [1]. This result highlights that while isopropenyllithium is indispensable for installing the 1-methylvinyl group, its chemoselectivity profile in conjugate addition to oxazoline-based chiral auxiliaries is less favorable than that of simple alkyllithium reagents such as n-BuLi, and successful application in this context may require careful optimization of conditions (e.g., TMEDA complexation, as demonstrated in the Williams 2015 study).

Conjugate Addition
Head-to-head
Product mixture with oxazoline; n-BuLi: single clean product
Chemoselectivity may require optimization for chiral oxazoline auxiliaries.
TMEDA complexation can improve selectivity in other manifolds.
Asymmetric 1,4-Addition Chiral Oxazoline Auxiliary Organolithium Chemoselectivity

Optimal Application Scenarios for Isopropenyllithium (CAS 6386-71-6) Based on Quantitative Differentiation Evidence


Diastereoselective Nucleophilic Addition to Hindered Ketones in Complex Natural Product Total Synthesis

Isopropenyllithium, precomplexed with TMEDA in diethyl ether at −78 °C, is the reagent of choice for installing a 1-methylvinyl-bearing quaternary carbon center on sterically congested cycloheptenones and related hindered ketones. The Williams 2015 total synthesis of trichoaurantianolides C and D established that the isopropenyl Grignard reagent is completely ineffective (0% conversion) for this substrate class, while the TMEDA-complexed organolithium delivers 90% yield with 95:5 diastereoselectivity [1]. This scenario extends to any total synthesis campaign where a hindered ketone must be elaborated with a C₃-alkenyl nucleophile, and the Grignard alternative has failed or is projected to fail based on substrate similarity.

Stereochemically Unambiguous 1-Methylvinyl Transfer to Electrophiles Where Product E/Z Isomerism Must Be Avoided

Because isopropenyllithium is a 1,1-disubstituted vinyl anion with no cis–trans configurational isomerism, it is the only three-carbon propenyl organolithium reagent that transfers the propenyl group without introducing E/Z ambiguity into the product. This is particularly valuable in the synthesis of α-methylstyrene derivatives via phosphonium salt coupling (70% yield vs. low yields for 1-propenyllithium isomers, Seyferth 1966 [2]), and in steroid side-chain elaboration at C-17, where the reaction of isopropenyllithium with a 17-keto steroid produces a single allylic alcohol diastereomer, facilitating subsequent Claisen rearrangement and lactonization chemistry [3].

High-Yield Epoxide Synthesis from α-Chloro Ketones in Polycyclic Frameworks

When the synthetic route requires the conversion of an α-chloro ketone to the corresponding epoxide within a polycyclic terpenoid or steroid scaffold, isopropenyllithium enables this transformation in 94% yield (as demonstrated in the taxodione synthesis, Tetrahedron 1982 [4]). This scenario is specifically recommended when the alternative Grignard-based epoxidation is expected to suffer from competing reduction of the α-halo ketone, a common limitation with magnesium-based nucleophiles. The high nucleophilicity of the organolithium favors carbonyl addition over single-electron-transfer pathways that lead to reduced byproducts.

Synthesis of Isopropenyl-Substituted Organoboranes and Subsequent Functionalization

Isopropenyllithium reacts cleanly with trialkylboranes to form lithium trialkylisopropenylborates, which upon treatment with iodine yield isopropenyl-substituted alkanes in good yields. This methodology has been applied to the synthesis of monoterpene derivatives including limonene, diprene, and isomeric dihydrolinalool [5]. Additionally, isopropenyllithium-derived ate complexes with organoboranes undergo transformations comparable to those of vinyllithium and methoxyvinyllithium ate complexes, enabling the construction of 1,1-disubstituted alkenes and the corresponding ketones via oxidative workup [6]. This scenario is recommended when the target molecule contains an isopropenyl substituent that can be introduced via boron-to-carbon transfer rather than direct electrophilic trapping.

Application
Selection Property
Validation Focus
Hindered Ketone 1,2-Addition in Total Synthesis
TMEDA-complexed nucleophilicity; overcomes Grignard unreactivity
Yield and diastereoselectivity verification
Stereochemically Defined 1-Methylvinyl Installation
Single constitutional isomer (no E/Z ambiguity)
Product olefin geometry confirmation
Epoxide Formation from α-Chloro Ketones
High nucleophilicity minimizes competing ketone reduction
Epoxide yield and purity analysis
Isopropenylboronate Formation for Alkene Synthesis
Boron-to-carbon transfer reactivity with trialkylboranes
Product alkene identity and purity confirmation
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